molecular formula C13H18BrN3O4S B3276453 Ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate CAS No. 64268-83-3

Ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate

Cat. No.: B3276453
CAS No.: 64268-83-3
M. Wt: 392.27 g/mol
InChI Key: BXEJXVVZYCNQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate (CAS 64268-83-3) is a piperazine-based chemical compound with a molecular formula of C13H18BrN3O4S and a molecular weight of 392.27 g/mol . This molecule integrates a bromophenylsulfonamido group with a protected piperazine ring, a structure known to be of significant interest in medicinal and synthetic chemistry. The piperazine moiety is a privileged scaffold frequently found in bioactive molecules and FDA-approved drugs, valued for its ability to improve water solubility and fine-tune the physicochemical properties of lead compounds . Piperazine derivatives are extensively utilized as key synthons in the development of therapeutic agents, often serving as connectors or structural components that influence a molecule's conformation and interaction with biological targets . The specific presence of the sulfonamido group and the bromophenyl ring in this compound makes it a versatile intermediate for further chemical exploration, such in as the synthesis of more complex molecules for structure-activity relationship (SAR) studies. Research into similar N-substituted piperazinecarboxylates has shown their relevance in various biochemical applications, including the study of protein-protein interactions and as potential antagonists for G protein-coupled receptors (GPCRs) . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 4-[(4-bromophenyl)sulfonylamino]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrN3O4S/c1-2-21-13(18)16-7-9-17(10-8-16)15-22(19,20)12-5-3-11(14)4-6-12/h3-6,15H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEJXVVZYCNQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate typically involves the reaction of piperazine with 4-bromobenzenesulfonyl chloride in the presence of a base, followed by esterification with ethyl chloroformate . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that piperazine derivatives, including ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate, exhibit promising anticancer properties. These compounds have been shown to inhibit neoplastic cells effectively, particularly in the context of precancerous lesions and various cancers such as breast and lung cancer. The mechanism involves modulation of apoptosis pathways, which are crucial for controlling cell proliferation and survival in cancerous tissues .

Antibiotic Development
Piperazine derivatives are also recognized for their role in antibiotic development. Compounds similar to this compound have been used as intermediates in synthesizing antibiotics like Norfloxacin and Ciprofloxacin . The structural features of these compounds facilitate their interaction with bacterial enzymes, thereby inhibiting bacterial growth.

Pharmacological Applications

Pain Management
The compound has potential applications in pain management due to its ability to modulate inflammatory pathways without the severe side effects associated with conventional non-steroidal anti-inflammatory drugs (NSAIDs). The sulfonamide group in the structure may contribute to its anti-inflammatory properties, making it a candidate for further development in pain relief therapies .

Prodrug Development
this compound can serve as a prodrug. Prodrugs are designed to improve the pharmacokinetic properties of active drugs, enhancing their absorption and bioavailability. Research has demonstrated that modifying the carboxylic acid group into an ester can lead to improved drug delivery systems .

Synthesis of Bioactive Compounds

The compound is a versatile building block for synthesizing various bioactive molecules. Its unique structure allows for modifications that can lead to the development of new therapeutic agents targeting different biological pathways. For instance, it can be used to create derivatives that target specific receptors involved in diseases such as asthma or other inflammatory conditions .

Case Study: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that derivatives of piperazine with sulfonamide groups significantly reduced tumor growth in animal models of breast cancer. The study highlighted the compound's ability to induce apoptosis selectively in cancer cells while sparing normal cells, showcasing its therapeutic potential .

Case Study: Antibiotic Activity

Another research project focused on synthesizing new antibiotics from piperazine derivatives, including this compound. The results showed that these derivatives had enhanced antibacterial activity against resistant strains of bacteria, indicating their potential role in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and the sulfonamido group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate (Target Compound) 4-Br on phenylsulfonamido C₁₃H₁₇BrN₃O₄S 406.26 High lipophilicity due to Br; potential for enhanced receptor binding
Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate Phenylsulfonyl (no halogen) C₁₃H₁₈N₂O₄S 298.36 Lower molecular weight; reduced steric hindrance
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate 4-NO₂ on phenyl C₁₃H₁₇N₃O₄ 295.30 Electron-withdrawing NO₂ group; may increase reactivity in nucleophilic environments
Ethyl 4-{N-[(4-ethoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}piperazine-1-carboxylate 4-OEt and 4-Me on phenyl C₂₃H₂₉N₃O₆S 499.57 Bulky substituents; potential for altered pharmacokinetics
Ethyl 4-(4-{N-[(4-methylphenyl)methyl]methanesulfonamido}benzoyl)piperazine-1-carboxylate MeSO₂ and 4-Me-benzyl C₂₄H₃₁N₃O₅S 489.59 Hybrid sulfonamide-benzoyl structure; may influence solubility

Biological Activity

Ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

This compound can be described by the following structural formula:

  • Chemical Formula : C₁₄H₁₈BrN₃O₄S
  • Molecular Weight : 392.28 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not available

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its interactions with biological systems.

Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit selective cytotoxicity against cancer cell lines. For instance, a study involving TASIN analogs demonstrated that modifications in the sulfonamide moiety significantly affected antiproliferative activity against colon cancer cell lines . The presence of the bromophenylsulfonamide group is believed to enhance the compound's ability to target specific oncogenic pathways.

The mechanism by which this compound exerts its effects may involve the inhibition of key proteins involved in cancer cell proliferation. It is hypothesized that the compound interacts with apoptotic regulators, potentially restoring apoptosis in tumor cells .

Absorption and Distribution

Pharmacokinetic studies indicate that this compound has favorable absorption characteristics. It is predicted to cross the blood-brain barrier and exhibit good intestinal absorption, which is crucial for its bioavailability .

Toxicity Profile

Toxicity assessments have shown that this compound has a moderate safety profile. In animal models, it was found to have a maximum tolerated dose (MTD) that did not lead to significant weight loss or organ toxicity, indicating a promising therapeutic window .

Case Studies and Experimental Findings

Several case studies have explored the biological effects of similar compounds:

  • Study on TASIN Analogues : A high-throughput screening identified TASIN analogues with selective cytotoxicity against colon cancer cell lines harboring specific mutations. The study reported a significant reduction in tumor size in xenograft models treated with these compounds .
  • Mechanistic Insights : In vivo experiments demonstrated that treatment with TASIN analogues led to the cleavage of PARP and activation of caspase-3, markers indicative of apoptosis in tumor tissues .

Summary of Research Findings

StudyKey Findings
TASIN analogs exhibited selective cytotoxicity against colon cancer cell lines.
Induction of apoptosis via cleavage of PARP and caspase activation in tumor models.
Favorable pharmacokinetic properties with good absorption and low toxicity profile.

Q & A

Q. What are the critical steps in synthesizing Ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves sequential sulfonylation and carbamoylation reactions. Key steps include:
  • Sulfonamide Formation : Reacting 4-bromophenylsulfonyl chloride with piperazine under basic conditions (e.g., NaHCO₃ in THF) at 0–5°C to prevent side reactions.
  • Carboxylation : Introducing the ethyl carboxylate group via nucleophilic substitution using ethyl chloroformate in dichloromethane at room temperature.
  • Optimization : Reaction yields (>70%) depend on strict temperature control, anhydrous solvents, and stoichiometric excess of sulfonyl chloride (1.2–1.5 equiv) .
  • Purity Monitoring : Thin-layer chromatography (TLC) with UV visualization and recrystallization in ethanol/water mixtures .

Q. How is the molecular structure of this compound validated, and which analytical techniques are most reliable?

  • Methodological Answer : Structural confirmation requires:
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify sulfonamide (-SO₂NH-) and piperazine ring protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z ~428.04 (C₁₃H₁₆BrN₃O₄S⁺) .
  • Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to validate purity (>98%) .

Q. What are the primary biological targets of this compound, and how are binding affinities quantified?

  • Methodological Answer : The 4-bromophenylsulfonamide moiety suggests potential kinase or GPCR modulation. Experimental approaches include:
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., tyrosine kinases) on sensor chips to measure real-time binding kinetics (KD values) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Inhibition Assays : Dose-response curves (IC50) using enzymatic assays (e.g., ATPase activity) .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

  • Methodological Answer :
  • Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS at pH 7.4) with sonication. Low aqueous solubility (<1 mg/mL) may require co-solvents (e.g., PEG-400) .
  • Stability : Accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring. Degradation products (e.g., hydrolysis of the ethyl ester) indicate pH-sensitive instability .

Advanced Research Questions

Q. How can synthetic routes be optimized to resolve low yields in the final carboxylation step?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., DMAP) to enhance nucleophilic substitution efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. DCM) to improve reagent solubility .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hrs) and increase yields (~85%) under controlled microwave irradiation (100°C, 150 W) .

Q. What strategies address contradictions in bioactivity data across cell-based vs. in vivo models?

  • Methodological Answer :
  • Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma and tissue homogenates .
  • Pharmacokinetic Studies : Measure bioavailability (%F) and half-life (t½) to correlate in vitro potency with in vivo efficacy .
  • Off-Target Screening : Employ kinase profiling panels (e.g., Eurofins) to identify secondary targets causing model discrepancies .

Q. How does structural modification of the piperazine ring impact target selectivity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with substituents (e.g., methyl, acetyl) at the piperazine N-4 position.
  • Crystallography : Resolve co-crystal structures with target proteins (e.g., PDB deposition) to map binding interactions .
  • Computational Docking : Use Schrödinger Suite for ΔG calculations; prioritize analogs with improved hydrophobic packing near the bromophenyl group .

Q. Which advanced analytical methods resolve ambiguity in stereochemical or conformational analysis?

  • Methodological Answer :
  • X-Ray Crystallography : Single-crystal analysis to confirm absolute configuration and piperazine ring puckering .
  • Dynamic NMR : Variable-temperature ¹H NMR to study restricted rotation of the sulfonamide group (ΔG<sup>‡</sup> ~12 kcal/mol) .
  • Circular Dichroism (CD) : Detect chiral centers introduced during synthesis (if applicable) .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMET Predictor to flag labile groups (e.g., ester hydrolysis) .
  • MD Simulations : Run 100-ns trajectories to identify solvent-exposed regions prone to oxidative metabolism (CYP3A4) .
  • Bioisosteric Replacement : Substitute the ethyl ester with a tert-butyl group to reduce hydrolysis rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(4-bromophenylsulfonamido)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.